molecular formula C20H14N2OS2 B2969249 (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide CAS No. 477326-08-2

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2969249
CAS No.: 477326-08-2
M. Wt: 362.47
InChI Key: FZLDVBMKCJKJES-CMDGGOBGSA-N
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Description

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a synthetic chemical entity designed for research applications. This compound features a hybrid pharmacophore structure, combining a planar, polycyclic dihydroacenaphthothiazole core with a (E)-3-(thiophen-2-yl)acrylamide moiety. The acenaphtho-thiazole scaffold is a structure of interest in medicinal chemistry, with related analogs being explored for their diverse biological activities. The incorporation of the acrylamide functional group is a recognized strategy in drug discovery, as it can be used to improve drug-like properties, such as solubility and membrane permeability, which is critical for compounds intended for biological evaluation . Furthermore, acrylamide derivatives similar in structure have been investigated as positive allosteric modulators of specific nicotinic acetylcholine receptors (such as α7 nAChR), indicating a potential research pathway in neuropharmacology for this class of molecules . Researchers may find this compound valuable for probing new chemical space in programs aimed at oncology, neurodegenerative diseases, or other areas where these molecular targets are relevant. The compound is provided strictly for research purposes. (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

(E)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2OS2/c23-17(9-8-14-4-2-10-24-14)21-20-22-19-15-5-1-3-12-6-7-13(18(12)15)11-16(19)25-20/h1-5,8-11H,6-7H2,(H,21,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLDVBMKCJKJES-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C=CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)/C=C/C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized by cyclization reactions involving acenaphthene and sulfur-containing reagents.

    Introduction of the Acrylamide Group: The acrylamide group is introduced through a condensation reaction between an appropriate amine and an acrylamide derivative.

    Coupling with Thiophene: The final step involves coupling the acenaphthothiazole-acrylamide intermediate with a thiophene derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s acenaphtho[5,4-d]thiazole system distinguishes it from simpler thiazolidinone derivatives in (compounds 9–13), which possess 4-oxo-2-thioxo-1,3-thiazolidin-3-yl backbones . Key differences include:

  • Substituent Effects : The thiophene acrylamide group introduces sulfur-based electronic effects and conjugation distinct from the chlorobenzylidene, indole, or nitro-furan substituents in analogs .

Hydrogen Bonding and Crystallinity

highlights hydrogen bonding (N–H···O, N–H···S) in triazole-thione derivatives, which stabilize crystal packing . The acrylamide group in the target compound may similarly participate in hydrogen bonding, enhancing stability or influencing bioavailability. However, without crystallographic data, this remains speculative.

Comparison with Other Acrylamide Derivatives

describes (E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide, which shares an acrylamide backbone but substitutes furan for thiophene . Key contrasts:

  • Electronic Effects : Thiophene’s sulfur atom may enhance electron delocalization compared to furan’s oxygen, altering reactivity or binding interactions.
  • Molecular Weight : The target compound’s molecular weight (unreported) is likely higher due to the acenaphtho-thiazole core versus the oxazepine system in (354.4 g/mol).

Data Tables

Table 1: Comparison of Structural Analogs from

Compound ID Substituent Yield (%) Melting Point (°C) Key Features
9 4-Chlorobenzylidene 90 186–187 High yield, polar substituent
10 1H-Indol-3-ylmethylene 83 206–207 Bulky indole group
11 2-(4-Methylphenyl)-2-oxoethylidene 65 147–148 Ketone functionality
12 5-Nitro-2-furylmethylene 53 155–156 Electron-withdrawing nitro group
13 5-Nitro-2-furylmethylene (Cl) 58 159–160 Chlorophenyl substituent

Table 2: Key Differences Between Target Compound and Analogs

Feature Target Compound Analogs Compound
Core Structure Acenaphtho[5,4-d]thiazole 4-Oxo-2-thioxo-thiazolidin-3-yl Benzo[b][1,4]oxazepine
Substituent Thiophene-2-yl acrylamide Varied (e.g., chloro, indole) Furan-2-yl acrylamide
Potential Applications High rigidity for target binding Moderate flexibility Moderate conjugation

Research Implications and Limitations

While the provided evidence lacks direct data on the target compound, structural comparisons suggest:

  • Enhanced Bioactivity : The acenaphtho-thiazole core may improve interaction with hydrophobic enzyme pockets.
  • Synthetic Challenges: Complex fused-ring synthesis may require optimized conditions compared to simpler thiazolidinones.
  • Need for Further Study : Experimental validation of melting points, solubility, and biological activity is critical.

Biological Activity

(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its chemical properties, biological activities, and relevant case studies.

The compound's molecular formula is C20_{20}H14_{14}N2_2OS2_2, with a molecular weight of 362.5 g/mol. Key computed descriptors include:

PropertyValue
Molecular Weight362.5 g/mol
XLogP35.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area98.5 Ų

These properties suggest a hydrophobic character, which may influence its interaction with biological membranes and proteins.

Anticancer Properties

Research indicates that compounds similar to (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide exhibit promising anticancer activities. For instance, studies on related thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In particular, the National Toxicology Program (NTP) has established that acrylamide, a structural component related to this compound, is a carcinogen in animal models, leading to increased tumor incidence in multiple organs . This raises concerns about the safety and efficacy of acrylamide derivatives.

The proposed mechanisms by which (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide may exert its biological effects include:

  • Inhibition of DNA Synthesis : Compounds with similar structures have been shown to interfere with DNA replication.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : These compounds may influence pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.

Case Studies

  • Study on Cell Lines : A study conducted on human breast cancer cell lines demonstrated that treatment with thiazole derivatives led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis (e.g., caspase activation) .
  • Animal Models : In vivo studies using rodent models have shown that administration of related compounds resulted in reduced tumor size and improved survival rates compared to controls .

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